N-(tert-Butoxycarbonyl)glycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide
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Overview
Description
N-(tert-Butoxycarbonyl)glycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple functional groups, including a tert-butoxycarbonyl (Boc) protecting group, a nitro group, and a phenylalanine derivative. These features make it a valuable subject of study in organic synthesis, medicinal chemistry, and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)glycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide typically involves multi-step organic reactions. One common approach starts with the protection of the amino group of glycine using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium hydroxide. This step yields N-(tert-butoxycarbonyl)glycine. Subsequently, the protected glycine is coupled with 4-nitro-3-phenyl-L-alanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired dipeptide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)glycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of corresponding nitroso or amino derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of deprotected peptides.
Scientific Research Applications
N-(tert-Butoxycarbonyl)glycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex peptides and proteins.
Biology: Studied for its potential role in enzyme inhibition and protein-protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized peptides for research and development purposes.
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)glycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on proteins, thereby modulating their activity. The presence of the Boc protecting group can influence the compound’s stability and reactivity, while the nitro group can participate in redox reactions, affecting the overall biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)-L-phenylalanine: Similar in structure but lacks the glycine and proline moieties.
N-(tert-Butoxycarbonyl)-L-alanine: Similar protecting group but different amino acid composition.
N-(tert-Butoxycarbonyl)-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide: Contains a methionine residue instead of glycine.
Uniqueness
N-(tert-Butoxycarbonyl)glycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide is unique due to its specific combination of functional groups and amino acid residues, which confer distinct chemical and biological properties
Properties
CAS No. |
88331-08-2 |
---|---|
Molecular Formula |
C21H29N5O7 |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[(2S)-2-[(2-aminoacetyl)carbamoyl]pyrrolidin-1-yl]-3-(4-nitrophenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C21H29N5O7/c1-21(2,3)33-20(30)23-15(11-13-6-8-14(9-7-13)26(31)32)19(29)25-10-4-5-16(25)18(28)24-17(27)12-22/h6-9,15-16H,4-5,10-12,22H2,1-3H3,(H,23,30)(H,24,27,28)/t15-,16-/m0/s1 |
InChI Key |
LVXUNSXRMFZIGI-HOTGVXAUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCC[C@H]2C(=O)NC(=O)CN |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCCC2C(=O)NC(=O)CN |
Origin of Product |
United States |
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